![molecular formula C17H11F3N2O2S B2845011 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate CAS No. 1396863-05-0](/img/structure/B2845011.png)
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate
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Description
“1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” is a chemical compound with the CAS Number: 1421468-70-3. It has a molecular weight of 224.26 .
Molecular Structure Analysis
The Inchi Code for “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” is 1S/C10H9FN2OS/c11-6-1-2-8-9 (3-6)15-10 (12-8)13-4-7 (14)5-13/h1-3,7,14H,4-5H2 .Physical And Chemical Properties Analysis
The predicted boiling point of “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” is 385.0±52.0 °C and its predicted density is 1.554±0.06 g/cm3 .Scientific Research Applications
Synthesis and Evaluation of Benzothiazole Derivatives
Research efforts have led to the synthesis of various benzothiazole derivatives, including azetidin-2-ones and thiazolidin-4-ones, which have been evaluated for their pharmacological properties. These compounds have shown potential in anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya et al., 2008).
Antitumor Properties
Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and exhibited potent cytotoxicity in vitro against various cancer cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001).
Antimicrobial and Anticancer Activities
Compounds based on thiazolidinone and azetidinone, derived from fluorene-based bioactive agents, have been synthesized and tested for their antimicrobial activity against multidrug-resistant strains and cytotoxic activity against various cancer cell lines, showing remarkable efficacy (Hussein et al., 2020).
Regulation of Cell Cycle and Apoptosis
Isoxazole derivatives of benzothiazoles have been studied for their effect on the biological properties of cancer cell lines, inducing G2/M cell cycle arrest and apoptosis through the activation of key mitochondrial proteins, indicating their potential as cancer therapeutic agents (Kumbhare et al., 2014).
Magnetic Properties and Molecular Structure
Studies on azido-copper coordination polymers have revealed their unique structural and magnetic properties, including ferromagnetic coupling and slow magnetic relaxation, which are of interest in the development of magnetic materials (Liu et al., 2017).
properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c18-9-4-5-13-14(6-9)25-17(21-13)22-7-10(8-22)24-16(23)15-11(19)2-1-3-12(15)20/h1-6,10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRYCMMANNPKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate |
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